2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid

Description

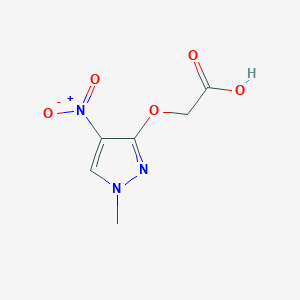

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid is a pyrazole-derived compound characterized by a nitro group at the 4-position of the pyrazole ring, a methyl group at the 1-position, and an oxyacetic acid side chain. The oxyacetic acid moiety is a critical functional group, enabling hydrogen-bonding interactions with biological targets, as observed in structurally related compounds . This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules and the oxyacetic acid group's role in molecular recognition.

Properties

IUPAC Name |

2-(1-methyl-4-nitropyrazol-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O5/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFRNNSXMRCDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid typically involves the nitration of 1-methylpyrazole followed by the introduction of an oxyacetic acid moiety. The nitration process requires careful control of temperature and the use of concentrated nitric acid. The subsequent reaction with chloroacetic acid under basic conditions yields the desired compound.

Industrial Production Methods

Industrial production of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxyacetic acid moiety can be replaced with other functional groups.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-(1-Methyl-4-aminopyrazol-3-yl)oxyacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-Methyl-4-nitropyrazole and acetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid exhibit promising anticancer properties. Research has focused on the synthesis and evaluation of such compounds against various cancer cell lines. For instance, compounds derived from pyrazole structures have shown significant growth inhibition in cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that derivatives of pyrazole can inhibit the growth of bacteria and fungi, making them candidates for the development of new antimicrobial agents. The mechanism often involves interference with microbial metabolic pathways, which warrants further investigation into its efficacy and safety .

Inhibition of Enzymatic Activity

Another critical application lies in the compound's ability to act as an inhibitor of specific enzymes involved in disease processes. For example, certain pyrazole derivatives have been shown to inhibit enzymes related to cancer progression and inflammation, providing a pathway for developing new anti-inflammatory and anticancer drugs .

Agricultural Applications

Herbicide Development

The unique chemical structure of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid positions it as a potential herbicide. Research has indicated that similar compounds can selectively inhibit the growth of certain weeds while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .

Pesticide Formulations

In addition to herbicidal properties, the compound may also be useful in formulating pesticides. Its efficacy against various pests can be enhanced by modifying its chemical structure, leading to more effective pest control solutions that minimize environmental impact .

Synthesis and Characterization

The synthesis of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:

| Step | Description | Reagents | Yield |

|---|---|---|---|

| 1 | Formation of nitropyrazole | Methylhydrazine, nitroethane | High |

| 2 | Esterification with acetic acid | Acetic anhydride | Moderate |

| 3 | Hydrolysis to form acid | Water, acid catalyst | High |

This synthesis pathway highlights the versatility in producing this compound and its derivatives, which can be tailored for specific applications.

Case Studies

Several case studies illustrate the practical applications of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid:

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives, including 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid, against various cancer cell lines. The results showed significant inhibition rates compared to standard chemotherapeutics, indicating a valuable addition to cancer treatment protocols .

Case Study 2: Agricultural Impact

Field trials using formulations containing this compound demonstrated effective weed control in corn crops without affecting yield. The selectivity observed suggests its potential role in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxyacetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Core Structure Diversity: The target compound’s pyrazole core contrasts with lornoxicam’s benzothiazine and G1/G2’s unspecified heterocycles.

- Functional Group Impact: The nitro group in the target compound may increase electrophilicity compared to lornoxicam’s dichlorophenyl group, which contributes to steric bulk and lipophilicity.

- Solubility: The target compound’s solubility is likely higher than lornoxicam’s due to the polar oxyacetic acid group, though the nitro group may reduce hydrophilicity relative to G1/G2 derivatives .

Research Findings and Implications

Oxyacetic Acid as a Pharmacophore : The oxyacetic acid group is a consistent driver of bioactivity across diverse compounds, enabling interactions with proteins via H-bonding .

Nitro Group Trade-offs : While the nitro group in the target compound may enhance binding, it could reduce metabolic stability compared to methyl or chloro substituents in analogs.

Solubility Challenges: The target compound’s solubility profile may require formulation optimization, as seen with lornoxicam’s clinical adaptations .

Biological Activity

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid features a pyrazole ring with a nitro group and an ether linkage to an acetic acid moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of pyrazole derivatives, including 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid, is often attributed to their ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the presence of the carboxylic acid group enhances solubility and facilitates further modifications that can improve bioactivity .

Biological Activities

Research has indicated that compounds similar to 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Activity : Some pyrazole compounds have demonstrated potential in inhibiting cancer cell proliferation. The anticancer effects are believed to arise from the induction of apoptosis and inhibition of tumor growth through various signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms of action:

- Antimicrobial Screening : A study investigating a series of nitro-substituted pyrazoles found that certain derivatives exhibited potent activity against drug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

- Anticancer Research : Research focusing on pyrazole derivatives has indicated that modifications at specific positions on the pyrazole ring can enhance anticancer activity. For instance, introducing electron-donating groups has been shown to increase potency against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The position and nature of substituents on the pyrazole ring significantly influence biological activity.

- Electron-withdrawing groups (like nitro) enhance reactivity, while electron-donating groups can improve selectivity for biological targets .

Data Tables

| Biological Activity | Compound | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid | Moderate | Disruption of cell wall synthesis |

| Anticancer | Similar pyrazole derivatives | High against certain cancer lines | Induction of apoptosis |

Q & A

Q. What role does the nitro group at the 4-position of the pyrazole ring play in the reactivity of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.